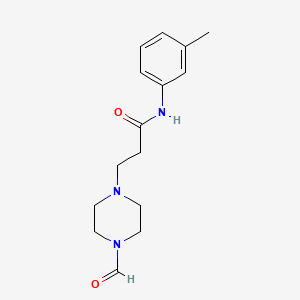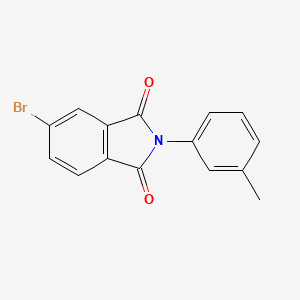![molecular formula C12H10F3N3 B12494960 1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole](/img/structure/B12494960.png)
1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メチル-2-[(1E)-2-[2-(トリフルオロメチル)フェニル]ジアゼン-1-イル]ピロールは、トリフルオロメチルフェニルジアゼニル基で置換されたピロール環を含むヘテロ環式化合物です。
準備方法
合成ルートと反応条件
1-メチル-2-[(1E)-2-[2-(トリフルオロメチル)フェニル]ジアゼン-1-イル]ピロールの合成は、通常、1-メチルピロールと、2-(トリフルオロメチル)アニリンから誘導されたジアゾニウム塩の反応によって行われます。反応は酸性条件下、通常は塩酸を使用して行われ、ジアゾニウム中間体の形成を促進します。ジアゾニウム塩は次に、1-メチルピロールとのカップリング反応を行い、目的の生成物を形成します。
工業生産方法
この化合物の工業生産には、同様の合成ルートが使用されますが、より大規模に行われます。連続フロー反応器と最適化された反応条件を使用することで、合成の効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の製品を得ることができます。
化学反応の分析
反応の種類
1-メチル-2-[(1E)-2-[2-(トリフルオロメチル)フェニル]ジアゼン-1-イル]ピロールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 求電子置換反応と求核置換反応は、ピロール環またはジアゼニル基で起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 求電子置換のためのハロゲン化剤または求核置換のためのアミンなどの求核剤。
生成される主な生成物
酸化: 対応するN-酸化物の生成。
還元: アミン誘導体の生成。
置換: ハロゲン化またはアミノ化されたピロール誘導体の生成。
科学研究への応用
1-メチル-2-[(1E)-2-[2-(トリフルオロメチル)フェニル]ジアゼン-1-イル]ピロールには、いくつかの科学研究への応用があります。
化学: より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: その独自の化学構造と生物活性のため、潜在的な薬物候補として探求されています。
工業: 有機半導体や染料などの先端材料の開発に利用されています。
科学的研究の応用
1-methyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
1-メチル-2-[(1E)-2-[2-(トリフルオロメチル)フェニル]ジアゼン-1-イル]ピロールの作用機序は、特定の分子標的との相互作用を伴います。トリフルオロメチル基は化合物の親油性を高め、より効果的に生体膜を透過することを可能にします。ジアゼニル基は酸化還元反応を起こす可能性があり、細胞成分と相互作用する反応性中間体の生成につながる可能性があります。これらの相互作用は、酵素活性の阻害や細胞プロセスの破壊など、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- 1-メチル-2-[(1E)-2-[2-(フルオロメチル)フェニル]ジアゼン-1-イル]ピロール
- 1-メチル-2-[(1E)-2-[2-(クロロメチル)フェニル]ジアゼン-1-イル]ピロール
- 1-メチル-2-[(1E)-2-[2-(ブロモメチル)フェニル]ジアゼン-1-イル]ピロール
独自性
1-メチル-2-[(1E)-2-[2-(トリフルオロメチル)フェニル]ジアゼン-1-イル]ピロールは、トリフルオロメチル基の存在により、親油性と代謝安定性の向上など、独特の物理化学的特性を備えています。これらの特性は、化合物の生物活性を高め、さらなる研究開発のための貴重な候補となります。
特性
分子式 |
C12H10F3N3 |
|---|---|
分子量 |
253.22 g/mol |
IUPAC名 |
(1-methylpyrrol-2-yl)-[2-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C12H10F3N3/c1-18-8-4-7-11(18)17-16-10-6-3-2-5-9(10)12(13,14)15/h2-8H,1H3 |
InChIキー |
RNPPZDFKJKECAF-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1N=NC2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12494884.png)

![N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B12494896.png)

![N-(4-chlorobenzyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12494906.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12494921.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12494924.png)

![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B12494931.png)
![2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-(2,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12494933.png)
![7-(3,4-dimethoxyphenyl)-4-(5-methylthiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12494940.png)

![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-2-carboxamide](/img/structure/B12494949.png)
![5-{[(2,4-Dichlorophenoxy)acetyl]amino}pentanoic acid](/img/structure/B12494952.png)
